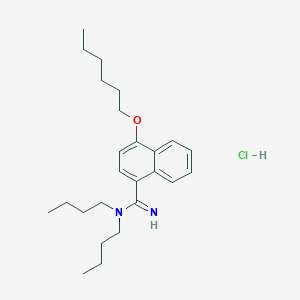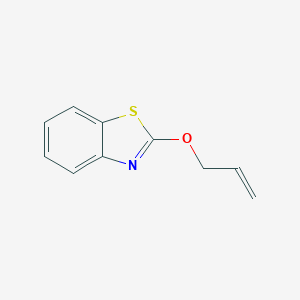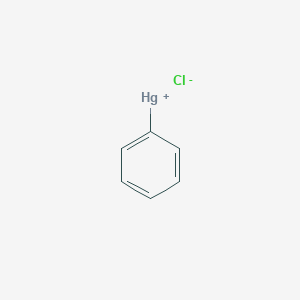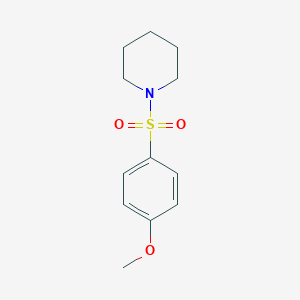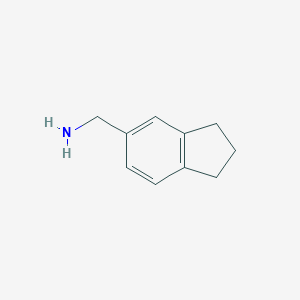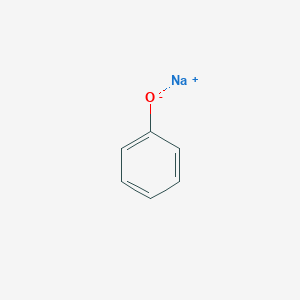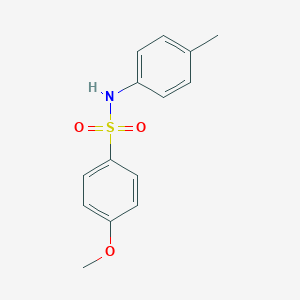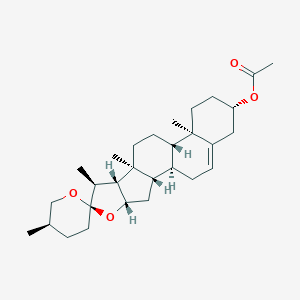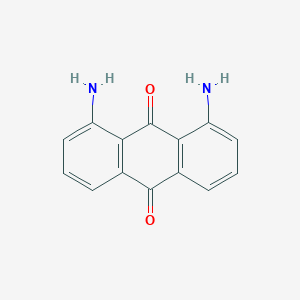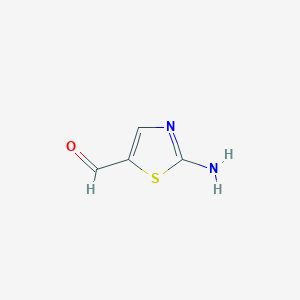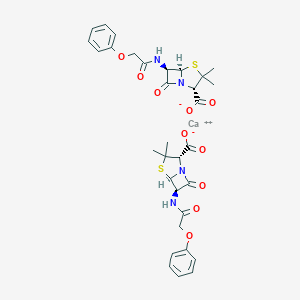
Phenoxymethylpenicillin calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxymethylpenicillin calcium, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin group of antibiotics. It is commonly used to treat infections caused by streptococcal bacteria, such as strep throat and tonsillitis.
Mecanismo De Acción
PhenoxymethylPhenoxymethylpenicillin calcium calcium works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell walls, preventing them from completing the process. This leads to the death of the bacteria, as they are unable to maintain the structural integrity of their cell walls.
Efectos Bioquímicos Y Fisiológicos
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been shown to have minimal toxicity and few side effects when used at therapeutic doses. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is primarily excreted unchanged in the urine, with a half-life of approximately one hour.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PhenoxymethylPhenoxymethylpenicillin calcium calcium is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity against streptococcal bacteria. It is also relatively inexpensive and readily available. However, its narrow spectrum of activity limits its use in experiments involving other types of bacteria, and its efficacy may be compromised by the development of antibiotic resistance.
Direcciones Futuras
Future research on phenoxymethylPhenoxymethylpenicillin calcium calcium may focus on developing new antibiotics with improved efficacy and safety profiles. This may involve modifying the Phenoxymethylpenicillin calcium molecule to increase its activity against a broader range of bacteria, or combining it with other antibiotics to create synergistic effects. Additionally, research may focus on developing new methods for synthesizing the Phenoxymethylpenicillin calcium molecule, or on improving the efficiency of existing methods. Finally, research may focus on understanding the mechanisms of antibiotic resistance and developing strategies to overcome it.
Métodos De Síntesis
PhenoxymethylPhenoxymethylpenicillin calcium calcium is synthesized through the fermentation of the fungus Penicillium chrysogenum. The fungus produces a precursor molecule called 6-aminopenicillanic acid (6-APA), which is then chemically modified to produce phenoxymethylPhenoxymethylpenicillin calcium calcium. The synthesis process involves several steps, including extraction of the 6-APA precursor from the fungus, chemical modification of the precursor to produce the Phenoxymethylpenicillin calcium molecule, and purification of the Phenoxymethylpenicillin calcium product.
Aplicaciones Científicas De Investigación
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been extensively studied for its antibacterial properties and its ability to treat infections caused by streptococcal bacteria. It has also been used in research to study the mechanism of action of Phenoxymethylpenicillin calcium antibiotics and to develop new antibiotics with improved efficacy and safety profiles.
Propiedades
Número CAS |
147-48-8 |
|---|---|
Nombre del producto |
Phenoxymethylpenicillin calcium |
Fórmula molecular |
C32H34CaN4O10S2 |
Peso molecular |
738.8 g/mol |
Nombre IUPAC |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
Clave InChI |
NPTZOUGIOYWQFI-ANPZCEIESA-L |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Otros números CAS |
147-48-8 |
Números CAS relacionados |
87-08-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



